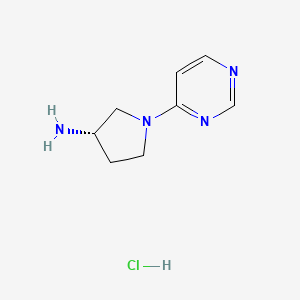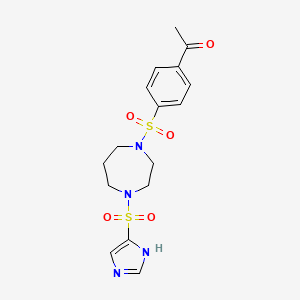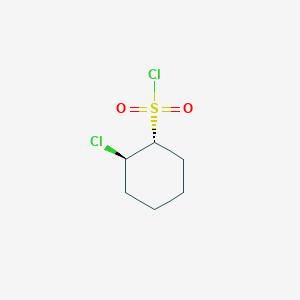![molecular formula C11H9N3OS B2888976 9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-66-9](/img/structure/B2888976.png)
9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential as a tool for studying Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, resulting in symptoms similar to Parkinson's disease in humans and other primates.
Wissenschaftliche Forschungsanwendungen
The compound 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several potential applications in scientific research due to its structural features and biological activity. Here is a comprehensive analysis focusing on six unique applications:
Antibacterial Activity
Compounds with the triazole moiety, such as 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one , have been studied for their antibacterial properties . The presence of the triazole ring has been associated with moderate to good activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that the compound could be a valuable addition to the arsenal of antibacterial agents.
Anticancer Properties
Triazole derivatives are known to exhibit anticancer activities . The specific structure of this compound, which includes a triazole ring, might interact with certain biological targets involved in cancer progression. Research into the anticancer potential of this compound could lead to the development of new therapeutic agents for treating various forms of cancer.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a key target in the treatment of Alzheimer’s disease . Compounds similar to 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one have shown AChE inhibitory activity, which could potentially be harnessed to develop treatments for neurodegenerative diseases.
Antimicrobial and Antifungal Uses
The triazole core structure is significant in the field of antimicrobial and antifungal research . The compound’s potential to act against a broad spectrum of microbial and fungal pathogens makes it a candidate for further investigation in the development of new antimicrobial and antifungal drugs.
Agricultural Applications
Triazole compounds have applications in agriculture, particularly as fungicides and growth regulators . The ability of 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one to inhibit fungal growth could be explored to protect crops and improve agricultural yields.
Synthetic Chemistry and Drug Design
The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry . It can be used to synthesize a wide range of derivatives with potential pharmacological activities, contributing to the field of drug design and discovery.
Zukünftige Richtungen
The future directions for research on “9-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For example, similar pyrimido[1,2-a][1,3,5]triazin-6-one derivatives have been explored for their potential as selective anticancer agents .
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been found to inhibit acetylcholinesterase (ache) enzymes . AChE is a critical enzyme involved in neurotransmission, specifically in terminating the action of the neurotransmitter acetylcholine in the synaptic cleft of the nervous system .
Mode of Action
This binding inhibits the function of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
By inhibiting ache, it could potentially affect the cholinergic system, which plays a significant role in memory, attention, and other cognitive functions .
Result of Action
Inhibition of ache typically results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Eigenschaften
IUPAC Name |
9-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h1,4-6H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVLJMLQNPRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)


![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)
![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)
![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)